Increased Lipophilicity (XLogP3-AA) vs. Non-Iodinated Pyrimidine Analog
The introduction of an iodine atom at the 5-position of the pyrimidine ring in 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol leads to a quantifiable increase in lipophilicity compared to the non-iodinated analog, 1-(Pyrimidin-4-yl)piperidin-4-ol. This is measured by the computed XLogP3-AA partition coefficient [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1-(Pyrimidin-4-yl)piperidin-4-ol (CAS 1217272-14-4): 0.5 |
| Quantified Difference | An increase of +0.7 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to passively diffuse across biological membranes, a critical factor in optimizing oral bioavailability and blood-brain barrier penetration in drug development.
- [1] PubChem. 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol. National Center for Biotechnology Information. CID 65418234. View Source
- [2] PubChem. 1-(Pyrimidin-4-yl)piperidin-4-ol. National Center for Biotechnology Information. CID 17959854. View Source
